Glucarate

説明

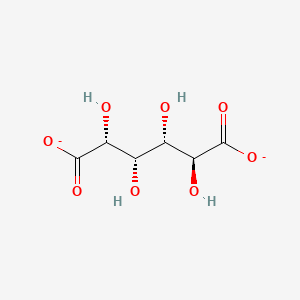

Structure

2D Structure

3D Structure

特性

分子式 |

C6H8O8-2 |

|---|---|

分子量 |

208.12 g/mol |

IUPAC名 |

(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate |

InChI |

InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/p-2/t1-,2-,3-,4+/m0/s1 |

InChIキー |

DSLZVSRJTYRBFB-LLEIAEIESA-L |

SMILES |

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O |

異性体SMILES |

[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O |

正規SMILES |

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O |

製品の起源 |

United States |

Glucarate Metabolism in Biological Systems

Mammalian Glucarate Metabolic Pathways

In mammals, this compound is a key player in the D-glucuronic acid pathway, a crucial route for the detoxification of various substances and the synthesis of essential compounds.

D-Glucuronic Acid Pathway and this compound Formation

The D-glucuronic acid pathway begins with glucose, which is metabolized to produce D-glucuronic acid. atamankimya.comatamanchemicals.com This acid is vital for a process called glucuronidation, where it conjugates with toxins, drugs, and other substances, making them more water-soluble and easier to excrete from the body. droracle.ai Within this pathway, D-glucuronic acid can be converted to D-glucuronolactone. Subsequently, the enzyme D-glucuronolactone dehydrogenase, in the presence of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), oxidizes D-glucuronolactone to form D-glucaric acid. atamankimya.comatamanchemicals.com This formation of D-glucaric acid is a normal process in mammals, and the compound is naturally excreted in the urine. atamankimya.comatamanchemicals.com

Conversion of D-Glucarate to D-Glucaro-1,4-Lactone

In an aqueous and acidic environment, such as the stomach, D-glucaric acid can be converted to D-glucaro-1,4-lactone. researchgate.netaltmedrev.com This conversion is significant because D-glucaro-1,4-lactone is a potent inhibitor of the enzyme β-glucuronidase. researchgate.netnih.gov The formation of D-glucaro-1,4-lactone from D-glucarate is a key aspect of this compound's biological activity. researchgate.netnih.gov

Upon oral administration, calcium D-glucarate is metabolized into D-glucaric acid in the stomach's acidic environment. This D-glucaric acid is then further metabolized in the gastrointestinal tract, resulting in an equilibrium mixture of approximately 40% D-glucaric acid, 30% D-glucaro-1,4-lactone, and 30% D-glucaro-6,3-lactone. altmedrev.com

Role of D-Glucuronolactone Dehydrogenase in this compound Metabolism

D-glucuronolactone dehydrogenase is a key enzyme in the mammalian metabolism of this compound. atamankimya.comresearchgate.net Found in the soluble fraction of liver homogenates, this enzyme catalyzes the oxidation of D-glucuronolactone to D-glucaro-1,4;6,3-dilactone, a reaction that requires NAD. atamankimya.comresearchgate.net This dilactone is unstable in aqueous solutions and spontaneously hydrolyzes to form D-glucaro-1,4-lactone. researchgate.netnih.gov The activity of D-glucuronolactone dehydrogenase is likely responsible for the presence of D-glucaric acid in normal mammalian urine. atamankimya.comatamanchemicals.com

Intermediates and End-products of Mammalian this compound Metabolism

In the D-glucuronic acid pathway in mammals, D-glucaric acid and D-glucaro-1,4-lactone are considered end-products. researchgate.netnih.govhmdb.ca The pathway also involves other intermediates such as xylitol (B92547) and L-xylulose. atamankimya.com The primary end product of tissue glycolysis is circulating lactate, which is mainly derived from circulating glucose. albany.edu However, a significant portion of glycolytic intermediates in tissues like the liver and quadriceps muscle originates from glycogen. albany.edu

Table 1: Key Molecules in Mammalian this compound Metabolism

| Compound Name | Role in Pathway |

|---|---|

| D-Glucose | Starting molecule for the D-glucuronic acid pathway. |

| D-Glucuronic Acid | Key intermediate for detoxification via glucuronidation. droracle.ai |

| D-Glucuronolactone | Precursor to D-glucaric acid. atamankimya.com |

| D-Glucaric Acid | An end-product of the D-glucuronic acid pathway. researchgate.netnih.gov |

| D-Glucaro-1,4-lactone | A potent inhibitor of β-glucuronidase, formed from D-glucarate. researchgate.netnih.gov |

| Xylitol | An intermediate in the glucuronate-xylulose pathway. atamankimya.com |

| L-Xylulose | An intermediate in the glucuronate-xylulose pathway. atamankimya.com |

| D-Glucaro-1,4;6,3-dilactone | An unstable intermediate formed by D-glucuronolactone dehydrogenase. researchgate.net |

Microbial this compound Degradation Pathways

Enteric bacteria, such as Escherichia coli, have evolved efficient pathways to utilize D-glucarate as a carbon and energy source.

Canonical D-Glucarate Catabolism in Enteric Bacteria (e.g., Escherichia coli)

The breakdown of D-glucarate in E. coli is a well-characterized process involving a series of enzymatic reactions. nih.govnih.gov The genes encoding the enzymes for this pathway are organized into three transcriptional units. nih.gov

The catabolic pathway is initiated by the transport of D-glucarate into the bacterial cell by a permease. nih.gov Once inside, the following steps occur:

Dehydration: D-glucarate is dehydrated by D-glucarate dehydratase to form 5-keto-4-deoxy-D-glucarate (also known as 5-dehydro-4-deoxy-D-glucarate). nih.govnih.govuniprot.org

Aldol Cleavage: The intermediate, 5-keto-4-deoxy-D-glucarate, is then cleaved by 5-keto-4-deoxy-D-glucarate aldolase (B8822740) (also known as D-glucarate aldolase) into pyruvate (B1213749) and tartronate (B1221331) semialdehyde. nih.govnih.govuniprot.org

Reduction: Tartronate semialdehyde is subsequently reduced to D-glycerate by tartronate semialdehyde reductase . nih.govnih.gov

Phosphorylation: In the final step, D-glycerate is phosphorylated by glycerate kinase to produce 2-phospho-D-glycerate or 3-phosphoglycerate, which can then enter central glycolysis. nih.govnih.gov

**Table 2: Enzymes of the Canonical D-Glucarate Catabolic Pathway in *E. coli***

| Enzyme Name | Gene (E. coli) | Function |

|---|---|---|

| This compound Permease | gudP / gudT | Transports D-glucarate into the cell. nih.gov |

| D-Glucarate Dehydratase | gudD | Dehydrates D-glucarate. nih.govuniprot.org |

| 5-Keto-4-deoxy-D-glucarate Aldolase | garL | Cleaves 5-keto-4-deoxy-D-glucarate. nih.govuniprot.org |

| Tartronate Semialdehyde Reductase | garR | Reduces tartronate semialdehyde. nih.gov |

| Glycerate Kinase | garK | Phosphorylates D-glycerate. nih.gov |

End-product Formation: Pyruvate and Tartronate Semialdehyde

Alternative D-Glucarate Catabolism in Pseudomonads and Other Bacteria (e.g., Acinetobacter baylyi ADP1, Bacillus subtilis)

While the E. coli pathway is well-understood, an alternative route for D-glucarate catabolism exists in other bacteria, including various Pseudomonas species, Acinetobacter baylyi ADP1, and Bacillus subtilis. nih.govresearchgate.netnih.gov This alternative pathway shares the initial step with the E. coli pathway but diverges in the subsequent enzymatic reactions, ultimately leading to a different end product. nih.gov

Similar to the E. coli pathway, the alternative catabolism begins with the dehydration of D-glucarate to KDG by D-glucarate dehydratase. nih.gov However, instead of being cleaved by an aldolase, KDG undergoes a second dehydration step catalyzed by KDG dehydratase. nih.gov This reaction is followed by the action of α-ketoglutarate semialdehyde dehydrogenase. nih.govuef.fi

The sequential action of KDG dehydratase and α-ketoglutarate semialdehyde dehydrogenase in this alternative pathway leads to the formation of α-ketoglutarate. nih.govd-nb.infoasm.org This final product is a key intermediate in the tricarboxylic acid (TCA) cycle, directly linking this compound metabolism to central cellular respiration. nih.gov In Bacillus megaterium, D-glucarate is also converted to α-ketoglutarate. nih.gov

Enzymatic Steps: D-Glucarate Dehydratase, KDG Dehydratase, α-Ketoglutarate Semialdehyde Dehydrogenase

Genetic and Biochemical Regulation of this compound Metabolism in Microorganisms

The metabolism of D-glucarate in microorganisms is a tightly regulated process, involving both genetic and biochemical control mechanisms to ensure efficient utilization of this carbon source. ontosight.ainih.gov

In Escherichia coli, the genes responsible for D-glucarate and D-galactarate metabolism are organized into three distinct transcriptional units: gudPD, garD, and garPLRK. nih.govasm.org The expression of these operons is controlled by a common regulatory protein. nih.gov Studies have shown that D-galactarate, D-glucarate, and their common metabolic intermediate, D-glycerate, can all induce the expression of these genes. nih.gov A transcriptional activator, SdaR (also known as CdaR), plays a crucial role in this regulation, responding to these sugar diacids to activate the necessary genes for their uptake and metabolism. unam.mxasm.org The expression of the sdaR gene itself is autogenously regulated. nih.gov

In other bacteria, such as Acinetobacter baylyi, the regulation of the alternative this compound degradation pathway has also been investigated. nih.govresearchgate.net Transcriptional analyses have provided insights into the regulation of the genes involved in this pathway. researchgate.net Furthermore, the enzymes in this pathway exhibit specific kinetic properties, with α-ketoglutarate semialdehyde dehydrogenase showing cooperative behavior. nih.gov In Bacillus subtilis, an operon, ycbCDEFGHJ, is believed to be responsible for the utilization of D-glucarate and D-galactarate. frontiersin.orgacs.org The regulation of this compound metabolism genes has also been studied in Burkholderia cenocepacia. researchgate.net

Comparative Analysis of this compound Catabolic Pathways Across Microbial Species

The ability to metabolize D-glucarate, an oxidized sugar, is distributed among various microbial species, which employ distinct biochemical strategies for its breakdown. nih.gov Research has identified two principal catabolic pathways that microorganisms utilize to channel D-glucarate into central metabolism. nih.govresearchgate.net While these pathways begin with a common enzymatic step, they diverge significantly in their subsequent reactions and ultimate products. The two pathways are often referred to as the glycerate pathway, well-characterized in Escherichia coli, and an alternative oxidative pathway, identified in organisms like Pseudomonas species and Acinetobacter baylyi. nih.govresearchgate.net

The initial step shared by both pathways is the dehydration of D-glucarate to 5-keto-4-deoxy-D-glucarate (KDG), a reaction catalyzed by the enzyme D-glucarate dehydratase (GlucD). nih.govebi.ac.uk From this common intermediate, the pathways diverge.

In Escherichia coli and the related enteric bacterium Salmonella enterica serovar Typhimurium, KDG enters a pathway that yields pyruvate and D-glycerate. nih.govnih.gov The enzymes in E. coli and S. Typhimurium share approximately 97% homology and similar functions. nih.gov KDG is cleaved by KDG aldolase (GarL) into pyruvate and tartronate semialdehyde. nih.govnih.gov Subsequently, tartronate semialdehyde is reduced to D-glycerate by tartronate semialdehyde reductase (GarR). nih.gov Finally, glycerate kinase (GarK) phosphorylates D-glycerate to produce 2-phospho-D-glycerate, which can then enter glycolysis. nih.gov The genes encoding these enzymes are typically organized in a cluster. researchgate.net

In contrast, an alternative pathway has been identified in a range of bacteria, including Pseudomonas species, Acinetobacter baylyi ADP1, and Bacillus subtilis. nih.govresearchgate.net In this pathway, KDG is not cleaved but is further oxidized. KDG is first dehydrated by KDG dehydratase to form α-ketoglutarate semialdehyde. nih.gov This intermediate is then oxidized by α-ketoglutarate semialdehyde dehydrogenase to yield α-ketoglutarate, a key intermediate of the citric acid cycle. nih.gov Detailed enzymatic studies in A. baylyi ADP1 have helped to fully reconstitute this pathway in vitro. nih.gov In Pseudomonas putida, the genes for this pathway are largely co-located on the genome. nih.gov

This metabolic diversity highlights the evolutionary adaptations of different microbial species to utilize available carbon sources in their specific ecological niches. For instance, the ability to catabolize this compound is relevant in the mammalian gut, where both commensal and pathogenic bacteria may compete for this host-derived nutrient. nih.gov While the enzymes in the pathways of different gut microbes can be divergent, they are often functionally equivalent. researchgate.net

The following table provides a comparative overview of the two primary D-glucarate catabolic pathways across different microbial species.

Table 1: Comparative Analysis of D-Glucarate Catabolic Pathways in Microorganisms

| Microbial Species/Group | Pathway Type | Key Enzymes | Intermediates | Final Metabolic Products |

|---|

| Escherichia coli , Salmonella Typhimurium | Glycerate Pathway | D-Glucarate dehydratase (GudD) 5-keto-4-deoxy-D-glucarate aldolase (GarL) Tartronate semialdehyde reductase (GarR) Glycerate kinase (GarK) | 5-keto-4-deoxy-D-glucarate (KDG) Tartronate semialdehyde D-Glycerate | Pyruvate 2-Phospho-D-glycerate | | Pseudomonas* species**, ***Acinetobacter baylyi , Bacillus subtilis | Oxidative Pathway | D-Glucarate dehydratase 5-keto-4-deoxy-D-glucarate dehydratase α-Ketoglutarate semialdehyde dehydrogenase | 5-keto-4-deoxy-D-glucarate (KDG) α-Ketoglutarate semialdehyde | α-Ketoglutarate |

Compound Index

The following table lists the chemical compounds mentioned in this article.

Enzymology of Glucarate Transformations

Characterization of Key Glucarate-Modifying Enzymes

Several enzymes are crucial for the enzymatic transformations of this compound and its metabolic intermediates.

D-Glucarate Dehydratase (GlucD)

D-Glucarate dehydratase (EC 4.2.1.40), also known as D-glucarate hydro-lyase, is the initial enzyme in both the Escherichia coli and alternative bacterial this compound degradation pathways. nih.govebi.ac.uk It catalyzes the dehydration of D-glucarate to form 5-keto-4-deoxy-D-glucarate (KDG). ebi.ac.ukuniprot.org This enzyme also catalyzes the epimerization of D-glucarate and L-idarate. ebi.ac.ukuniprot.org GlucD is a member of the enolase superfamily, which is known for catalyzing reactions initiated by the abstraction of an alpha proton adjacent to a carboxylate anion. ebi.ac.uk

Substrate Specificity and Stereospecificity

GlucD exhibits specificity for both D-glucarate and L-idarate, catalyzing their dehydration to KDG. ebi.ac.ukuniprot.org The enzyme also facilitates the epimerization between these two substrates. ebi.ac.ukuniprot.org Studies using QM/MM calculations have explored the stereospecificity of GlucD, indicating that both substrate binding and the chemical steps contribute to this specificity. escholarship.orghud.ac.uknih.govnih.gov While dehydration activity has been observed for this compound and idarate among the 12 stereoisomers of this compound, other stereoisomers can serve as substrates for other acid sugar dehydratases within the enolase superfamily. nih.gov

Catalytic Mechanism and Reaction Kinetics

The catalytic mechanism of GlucD involves an enolate intermediate, a common feature among members of the enolase superfamily. ebi.ac.uknih.gov In the dehydration of D-glucarate, a histidine residue (His 339 in E. coli) acts as a general base, abstracting a proton from the C5 atom to generate an enediolate intermediate. ebi.ac.uknih.gov A lysine (B10760008) residue (Lys 207 in E. coli) acts as a general base towards L-idarate. ebi.ac.uk The enolate intermediate is stabilized by hydrogen bonds and interaction with a catalytic divalent magnesium cation. ebi.ac.uk Subsequent steps involve the elimination of the 4-OH group and stereospecific tautomerization of an enol intermediate to form KDG, with His 339 potentially acting as a general acid in these steps. ebi.ac.ukrcsb.org

Kinetic studies have characterized the activity of GlucD. For the E. coli enzyme, reported Michaelis constants (KM) are 60 µM for this compound and 16 µM for idarate. uniprot.org

Here is a table summarizing kinetic data for E. coli GlucD:

| Substrate | KM (µM) |

| D-Glucarate | 60 |

| L-Idarate | 16 |

Structural Insights into Enzyme Function

Structural studies of GlucD, including crystal structures with bound substrates or inhibitors, have provided insights into its function. ebi.ac.ukrcsb.orgnih.gov These structures reveal the active site and the ligands for the essential magnesium cofactor, including Asp 235, Glu 266, and Asn 289 in E. coli. nih.gov Lys 207 and His 339 are positioned in the active site to act as catalytic bases for L-idarate and D-glucarate, respectively. nih.gov The binding of KDG shows its C6 carboxylate group as a bidentate ligand to the Mg2+. nih.gov Mutagenesis studies, such as those on Asn 341, suggest its role in catalysis, potentially by facilitating the departure of the leaving group or properly positioning His 339. rcsb.org

D-5-Keto-4-Deoxythis compound (KDG) Aldolase (B8822740)

In the Escherichia coli this compound degradation pathway (the glycerate pathway), D-5-keto-4-deoxythis compound aldolase (EC 4.1.2.20), also known as 5-keto-4-deoxy-D-glucarate aldolase or GarL, catalyzes the reversible retro-aldol cleavage of KDG. nih.govuniprot.orgebi.ac.uk This reaction yields pyruvate (B1213749) and tartronic semialdehyde. nih.govuniprot.orgebi.ac.uk The enzyme can also catalyze the cleavage of 2-keto-3-deoxy-D-glucarate. uniprot.orgebi.ac.ukuniprot.org KDG aldolase is inhibited by various ions, including acetate, chloride, and bromide. uniprot.org It binds a Mg2+ ion per subunit. uniprot.org

KDG Dehydratase

In the alternative this compound degradation pathway found in some bacteria, such as Pseudomonas species and Acinetobacter baylyi, KDG is further metabolized by KDG dehydratase (EC 4.2.1.41). nih.govresearchgate.netwikipedia.org This enzyme, also referred to as 5-keto-4-deoxy-glucarate dehydratase or deoxyketothis compound dehydratase, catalyzes the dehydration and decarboxylation of KDG to form α-ketoglutarate semialdehyde. wikipedia.orgresearchgate.netebi.ac.uk This reaction involves the cleavage of a carbon-oxygen bond and the formation of 2,5-dioxopentanoate. wikipedia.org KDG dehydratase is a member of the dihydrodipicolinate synthase (DHDPS) family and its mechanism is presumed to involve a Schiff-base intermediate. ebi.ac.uk

α-Ketoglutarate Semialdehyde Dehydrogenase

Alpha-ketoglutarate semialdehyde dehydrogenase (α-KGSA dehydrogenase, EC 1.2.1.26) plays a role in the degradation pathways of certain compounds, including those related to this compound and galactarate metabolism in some bacteria. uniprot.orgnih.govnih.gov For instance, in Bacillus megaterium, α-ketoglutarate semialdehyde dehydrogenase is involved in the conversion of 2,5-diketoadipate (DKA) to α-ketoglutarate. nih.govasm.org This reaction occurs in the presence of NAD+, where α-ketoglutarate semialdehyde, formed from the decarboxylation of DKA, is oxidized to α-ketoglutarate. nih.govasm.org

In Azospirillum brasilense, there are two isozymes of α-KGSA dehydrogenase with roles in different metabolic pathways. One isozyme is involved in L-arabinose metabolism, while the other is dramatically induced by D-glucarate or D-galactarate, indicating its specific role in the metabolism of these compounds. uniprot.org This NAD+-preferring isozyme catalyzes the NAD(P)+-dependent oxidation of alpha-ketoglutaric semialdehyde to alpha-ketoglutarate. uniprot.org

D-Glucuronolactone Dehydrogenase

D-Glucuronolactone dehydrogenase (EC 1.1.1.70, now classified under EC 1.2.1.3) is an enzyme responsible for the oxidation of D-glucuronolactone, the lactone of glucuronic acid, to D-glucaric acid. researchgate.netnih.govatamanchemicals.combioscientifica.comgenome.jp This enzyme is found in the non-particulate fraction of liver homogenates in mammals and requires NAD as a cofactor for its activity. atamanchemicals.combioscientifica.com The conversion of D-glucuronolactone to D-glucaric acid is considered a possible pathway of D-glucuronic acid metabolism. bioscientifica.com D-Glucaric acid formed can then spontaneously hydrolyze in aqueous solution to D-glucaro-1,4-lactone, a known inhibitor of beta-glucuronidase. researchgate.netnih.gov

Studies on D-glucuronolactone dehydrogenase activity in mouse liver have shown that its activity can be influenced by hormonal levels. bioscientifica.com For example, spaying female mice increased enzyme activity, while oestrone decreased activity in males and spayed females. bioscientifica.com

Enzyme Kinetics and Mechanistic Studies of this compound-Related Reactions

Kinetic and mechanistic studies provide insights into the efficiency and reaction mechanisms of enzymes involved in this compound metabolism. For enzymes like α-ketoglutarate semialdehyde dehydrogenase, kinetic parameters such as KM values for substrates have been determined. uniprot.org In A. brasilense, the α-KGSA dehydrogenase involved in this compound/galactarate metabolism shows higher catalytic efficiency with alpha-ketoglutaric semialdehyde in the presence of NAD+ compared to NADP+. uniprot.org

Studies on D-glucarate dehydratase from Pseudomonas putida, another enzyme in a this compound degradation pathway, have investigated its stereochemical course of β-elimination reactions. acs.orgacs.org This enzyme catalyzes the dehydration of both D-glucarate and L-idarate to the same product, 3-deoxy-L-threo-2-hexulosarate, and also catalyzes their epimerization. acs.orgacs.org The active site of this enzyme is predicted to contain catalytic residues that mediate proton abstraction from different faces of the bound substrate, which could explain the observed lack of stereospecificity and epimerization activity. acs.org

The kinetics of enzymes within metabolic pathways are crucial for maintaining stable fluxes and avoiding depletion of intermediate metabolites, particularly in autocatalytic cycles. elifesciences.org Enzymes at branch points out of such cycles may need to be overexpressed and have relatively weak affinity for their substrates to ensure stable operation. elifesciences.org

Allosteric Regulation and Cooperative Behavior of this compound Enzymes

Allosteric regulation and cooperative behavior can significantly influence the activity of enzymes in metabolic pathways. While the provided search results offer limited direct information on the allosteric regulation specifically of this compound enzymes, the concept of allosteric control is a general mechanism in metabolic pathways, such as glycolysis, where enzymes are regulated by inhibitors and activators binding to effector sites. worldscientific.com

However, a study on the α-ketoglutarate semialdehyde dehydrogenase from Acinetobacter baylyi ADP1, involved in an alternative D-glucarate degradation pathway, reported cooperative behavior with respect to the substrate α-KGSA. nih.govresearchgate.net This was indicated by a sigmoidal saturation curve for the enzyme with α-KGSA. nih.gov This cooperative behavior was suggested to be a unique feature of the A. baylyi ADP1 enzyme, potentially involving a conformational change induced by substrate binding. nih.gov In contrast, when other aldehydes were tested as substrates, the enzyme showed hyperbolic saturation curves, consistent with Michaelis-Menten kinetics, and did not exhibit cooperative behavior. nih.gov

Enzyme Engineering for Enhanced this compound Pathway Efficiency

Enzyme engineering and metabolic engineering strategies have been applied to enhance the efficiency of this compound production, particularly through microbial fermentation. asm.orgresearchgate.netmit.eduresearchgate.netnih.govasm.orgpnas.orgpnas.orgmit.edunih.gov Improving the activity and stability of key enzymes in the this compound biosynthetic pathway is a major focus. asm.orgresearchgate.netmit.eduresearchgate.netnih.govasm.orgnih.gov

One approach involves the fusion of key enzymes, such as myo-inositol oxygenase (MIOX) and uronate dehydrogenase (Udh), to improve glucaric acid titer. asm.orgresearchgate.netnih.govnih.gov Studies have shown that using specific peptide linkers in fusion proteins can lead to significantly higher glucaric acid production compared to expressing the enzymes separately. asm.orgresearchgate.netnih.gov For example, a fusion protein of Arabidopsis thaliana MIOX4 and Pseudomonas syringae Udh linked by a specific peptide resulted in a 5.7-fold higher glucaric acid titer in Saccharomyces cerevisiae. asm.orgnih.gov

Metabolic engineering strategies also include optimizing the supply of precursors, such as myo-inositol, by regulating the expression of genes involved in its metabolism. asm.orgnih.govnih.gov Downregulating genes that divert metabolic flux away from the pathway and overexpressing genes that increase precursor supply have been shown to significantly increase glucaric acid production. asm.orgnih.gov

Protein engineering techniques, such as directed evolution and fusion with protein tags like SUMO, have been used to improve the solubility, stability, and catalytic activity of key enzymes like MIOX, which is often a rate-limiting step in glucaric acid production pathways. mit.eduasm.orgmit.edunih.gov These methods aim to address limitations such as low activity and instability that can bottleneck the pathway. researchgate.netmit.eduasm.org

Furthermore, dynamic regulation strategies have been employed to optimize pathway flux over time. pnas.orgpnas.org This can involve using biosensors to monitor intermediate levels and regulate the expression of downstream enzymes accordingly, or dynamically controlling the competition between the this compound pathway and native metabolic pathways like glycolysis. pnas.orgpnas.org These layered regulatory approaches have demonstrated improved glucaric acid titers in engineered microbial strains. pnas.orgpnas.org

The integration of engineered pathways into the host genome, particularly into delta sequence sites in S. cerevisiae, has been used to increase the copy number and stability of the introduced genes, leading to enhanced glucaric acid production. researchgate.netnih.govnih.gov

Data on the impact of these engineering strategies on glucaric acid production titers highlight the effectiveness of these approaches:

| Engineering Strategy | Organism | Resulting Glucaric Acid Titer | Reference |

| Fusion of MIOX4-Udh with (EA3K)3 linker | Saccharomyces cerevisiae | 5.7-fold higher than free enzymes | asm.orgnih.gov |

| Downregulation of ZWF1, overexpression of INM1 and ITR1 | Saccharomyces cerevisiae | 8.49 g/L (shake flask) | asm.orgnih.gov |

| Fed-batch fermentation with engineered S. cerevisiae strain GA-ZII | Saccharomyces cerevisiae | 15.6 g/L (5-L bioreactor) | asm.orgnih.govnih.gov |

| Integrating miox4 and udh genes into delta sequence sites | Saccharomyces cerevisiae | 6 g/L (from myo-inositol) | researchgate.net |

| Eliminating cell-to-cell variation and fusing SUMO to MIOX | Escherichia coli | 5.52 g/L (fed-batch) | asm.org |

| Layered dynamic regulation (QS-based Pfk-1 control + myo-inositol biosensor) | Escherichia coli | ~2 g/L | pnas.org |

| Directed evolution of MIOX | Escherichia coli | 65% increase (from myo-inositol) | mit.edu |

| Fusion of MIOX to SUMO | Escherichia coli | 75% increase (from myo-inositol) | mit.edu |

| Protein scaffolds for colocalizing MIOX and INO1 | Escherichia coli | ~2.5 g/L | mit.edu |

These studies demonstrate significant progress in improving glucaric acid production through targeted enzyme and metabolic engineering efforts.

Biological Roles and Mechanisms of Glucarate and Its Derivatives

Modulation of β-Glucuronidase Activity by D-Glucaro-1,4-Lactone

A key biological role of glucarate derivatives is their interaction with the enzyme β-glucuronidase. protocolforlife.comresearchgate.netmskcc.orgdroracle.ai

D-glucaro-1,4-lactone is a potent inhibitor of β-glucuronidase. researchgate.netdroracle.airesearchgate.netnih.gov This inhibition occurs because D-glucaro-1,4-lactone is structurally similar to the transition state of the enzymatic reaction catalyzed by β-glucuronidase, allowing it to bind to the enzyme's active site and impede its function. researchgate.net When calcium D-glucarate is administered orally, it is metabolized in the acidic environment of the stomach to D-glucaric acid, which is then further converted to D-glucaro-1,4-lactone and D-glucaro-6,3-lactone. protocolforlife.comdouglaslabs.com D-glucaro-1,4-lactone is considered the most pharmacologically active of these metabolites in terms of β-glucuronidase inhibition. altmedrev.com

Glucuronidation is a primary phase II detoxification pathway where the enzyme glucuronosyl transferase conjugates glucuronic acid to various endogenous and exogenous compounds, including steroid hormones, carcinogens, and other toxins. protocolforlife.comdouglaslabs.comaltmedrev.comboulevardcompounding.com This conjugation process makes these substances more water-soluble, facilitating their excretion from the body via bile and urine. protocolforlife.comdouglaslabs.com β-Glucuronidase, however, can cleave the bond created during glucuronidation, a process called deconjugation. protocolforlife.comdouglaslabs.comnih.gov This deconjugation can lead to the reabsorption of potentially harmful compounds back into the bloodstream, prolonging their presence in the body. protocolforlife.comdouglaslabs.comnih.govlifeextension.com By inhibiting β-glucuronidase, D-glucaro-1,4-lactone reduces the rate of deconjugation, thereby favoring the excretion of glucuronide conjugates. protocolforlife.comresearchgate.netmskcc.orgdouglaslabs.comdroracle.airesearchgate.netnih.govaltmedrev.comboulevardcompounding.com Elevated β-glucuronidase activity has been associated with an increased risk for certain cancers, particularly hormone-dependent ones. rupahealth.comdroracle.airesearchgate.netaltmedrev.comnih.gov

Studies in in vitro and animal models have investigated the impact of this compound and its derivatives on cellular detoxification pathways. Inhibition of β-glucuronidase by D-glucaro-1,4-lactone is a key mechanism by which this compound supports detoxification. protocolforlife.comresearchgate.netmskcc.orgdouglaslabs.comdroracle.airesearchgate.netnih.govaltmedrev.comboulevardcompounding.com This inhibition has been shown to enhance the elimination of metabolized estrogens and carcinogens. protocolforlife.commskcc.org Animal studies have documented a decrease in β-glucuronidase activity in various tissues, including breast, liver, colon, skin, lung, and prostate, following oral administration of calcium D-glucarate. douglaslabs.comboulevardcompounding.com Computational analyses have also suggested that D-glucaric acid can improve liver detoxification by reducing glucuronide deconjugate levels. researchgate.netresearchgate.netmdpi.com

Implications for Glucuronide Conjugate Deconjugation

This compound's Influence on Cellular Processes (Mechanistic Studies in Model Systems)

Beyond its effects on β-glucuronidase, this compound has been shown to influence other cellular processes in model systems.

Research in in vitro and animal models indicates that glucarates can influence cell proliferation and induce apoptosis. rupahealth.comresearchgate.netdroracle.airesearchgate.netnih.gov D-glucarates have been shown to suppress cell proliferation and induce apoptosis, which are key processes in the body's defense against carcinogens and tumor promoters. rupahealth.comresearchgate.netdroracle.airesearchgate.netnih.gov In animal models of carcinogenesis, calcium D-glucarate has exhibited chemopreventive effects, which may be partly attributed to the suppression of proliferation and induction of apoptosis. rupahealth.comresearchgate.netmskcc.orgdroracle.airesearchgate.netspandidos-publications.comspandidos-publications.comnih.gov For example, dietary calcium D-glucarate inhibited benzo[a]pyrene-induced lung tumorigenesis in A/J mice, suppressing cell proliferation and inducing apoptosis during late post-initiation stages. researchgate.netspandidos-publications.comnih.gov In vitro studies using human colon cancer cells have also demonstrated that β-glucuronidase inhibitors, including this compound derivatives, have antiproliferative effects and can induce apoptosis. spandidos-publications.com

Here is a summary of findings on the impact of this compound on cell proliferation and apoptosis in animal models:

| Animal Model | Carcinogen/Treatment | Observed Effect | Source |

| Rat mammary tumorigenesis | 7,12-dimethylbenz[a]anthracene | Inhibition of tumor development (>70%) | droracle.ai |

| Rat colon carcinogenesis | Azoxymethane | Reduced tumor incidence and multiplicity | droracle.ai |

| A/J mouse lung tumorigenesis | Benzo[a]pyrene | Suppression of cell proliferation, induction of apoptosis, reduced lung lesions | mskcc.orgresearchgate.netspandidos-publications.com |

| Mouse skin tumorigenesis | 7,12-dimethylbenz[a]anthracene | Delayed onset and reduced cumulative number of tumors | besjournal.com |

This compound and its derivatives have also been investigated for their effects on oxidative stress and antioxidant mechanisms. D-glucaric acid has been shown to reduce reactive oxygen species (ROS) production in hepatocytes in computational studies. researchgate.netmdpi.com Studies on blood platelets have demonstrated that calcium D-glucarate, along with other glucose derivatives, can inhibit oxidative modifications induced by pro-oxidants like peroxynitrite and hydrogen peroxide. researchgate.netresearchgate.netnih.gov This antioxidative property is suggested to contribute to the prevention of excessive platelet activation. researchgate.netnih.gov Metabolites derived from D-glucarate have been reported to possess antioxidant properties. researchgate.net Research using Chinese soft-shelled turtles indicated that dietary D-glucuronolactone supplementation enhanced antioxidant capacity, increasing activities of enzymes like catalase (CAT) and superoxide (B77818) dismutase (SOD) in serum and intestinal tissues, while reducing malondialdehyde (MDA) levels, a marker of oxidative stress. mdpi.com

Alterations in Steroidogenesis and Hormonal Environments (Animal Models)

Research in animal models suggests that glucaric acid and its derivatives can influence steroidogenesis and the hormonal environment in target organs. chemicalbook.com This influence is thought to have implications for various biological processes, including potentially affecting different stages of carcinogenesis. chemicalbook.com For instance, studies have shown that calcium D-glucarate supplementation can increase estrogen elimination in rats, which may lead to reduced estrogen levels in the body. mskcc.orgdrbrighten.com This effect is linked to this compound's ability to inhibit beta-glucuronidase, an enzyme that can deconjugate glucuronidated hormones, allowing them to be reabsorbed. mskcc.orgaltmedrev.comdrbrighten.comprotocolforlife.com By inhibiting beta-glucuronidase, this compound promotes the excretion of metabolized hormones like estrogen. mskcc.orgaltmedrev.comprotocolforlife.com

In Sprague-Dawley rats, dietary this compound has been shown to reduce [3H]thymidine labeling in the mammary gland, indicating a marked antiproliferative effect on mammary epithelium. nih.gov This antiproliferative effect was correlated with the inhibition of beta-glucuronidase activity in the mammary gland. nih.gov These findings suggest that this compound may influence mammary carcinogenesis, in part, by altering the proliferative status of the target organ. nih.gov

Epigenetic and Biogenetic Modulations (e.g., microRNA expression, HDAC activity)

This compound and its derivatives have been investigated for their potential to induce epigenetic and biogenetic modulations. Studies have explored the effects of compounds including calcium this compound, sometimes in combination with other agents like butyric acid and nicotinamide (B372718), on epigenetic marks. aaup.edusunway.edu.my

Research in mouse skin tumorigenesis models has indicated that calcium this compound, alone or in combination, can exert chemopreventive effects through the modification of genetic marks. aaup.edusunway.edu.my Specifically, these compounds have been shown to inhibit the epigenetic silencing of tumor suppressor genes such as miR-203 and p16. aaup.edu A combinatorial treatment involving calcium this compound demonstrated a greater effect on regulating miR-203 status through epigenetic or biogenetic modulations compared to individual compounds. mskcc.org In one study, butyric acid, nicotinamide, and calcium this compound were reported to influence HDAC expression and activity, accompanied by the upregulation of miR-203 promoter methylation in a mouse model of induced tumors. sunway.edu.mymdpi.com This highlights a potential interplay between this compound and epigenetic modifiers like HDAC and DNA methyltransferases (DNMT), as well as regulatory elements such as microRNAs (miRNAs). sunway.edu.mymdpi.com

This compound as a Carbon Source and its Role in Microbial Pathogenesis

This compound is a significant organic acid present in human serum and can serve as a carbon source for various microorganisms. nih.govnih.govluc.edu Its role as a carbon source for pathogens colonizing hosts has been an area of study. nih.govnih.gov

This compound Utilization by Commensal and Pathogenic Bacteria

A wide variety of bacterial species can utilize glucaric acid as their sole carbon and energy source. luc.edu This includes enteric bacteria such as Escherichia coli and Salmonella enterica serovar Typhimurium. nih.govnih.govluc.eduresearchgate.net Salmonella is known to be catabolically flexible and can use over 80 different metabolites, including this compound, as carbon sources. nih.gov

The metabolism of this compound in bacteria typically involves specific pathways, such as the gud/gar pathway found in E. coli. researchgate.netnih.gov This pathway enables bacteria to catabolize oxidized sugars like this compound to intermediates that can enter glycolysis. researchgate.net Enzymes involved in this pathway include this compound dehydratase, 5-keto-4-deoxy-D-glucarate aldolase (B8822740), tartronate (B1221331) semialdehyde dehydrogenase, and glycerate kinase. researchgate.netnih.gov Different bacterial species may utilize divergent but functionally equivalent pathways for this compound metabolism. researchgate.netresearchgate.net For example, Acinetobacter baylyi ADP1, a Gram-negative soil bacterium, possesses an alternative pathway for D-glucarate degradation and can grow using it as the sole carbon source. nih.govresearchgate.net A systematic bioinformatic search has identified numerous gut microbial species potentially capable of metabolizing oxidized sugars like this compound. researchgate.netresearchgate.net

Link between this compound Catabolism and Bacterial Virulence (e.g., Salmonella)

This compound catabolism has been linked to the virulence of pathogenic bacteria, particularly Salmonella enterica serovar Typhimurium. nih.govnih.govaai.orgacs.org Studies have investigated the involvement of this compound utilization in the ability of Salmonella to colonize and cause disease in hosts. nih.govnih.gov

Research has shown that the expression of a potential this compound permease encoding gene, gudT, is high when Salmonella enterica serovar Typhimurium is exposed to hydrogen gas (H2), a byproduct of gut commensal metabolism. nih.govnih.gov A gudT deficient strain of Salmonella exhibits attenuated virulence in animal models, with reduced this compound-dependent growth and decreased colonization in organs like the liver and spleen compared to the wild-type strain. nih.govnih.gov This suggests that this compound utilization augments the survival and growth of pathogenic Salmonella during infection. nih.gov Gut microbiota-produced hydrogen appears to signal Salmonella to catabolize this compound, linking a diffusible metabolic signal from commensals to carbon transport that enhances pathogenicity. nih.govnih.gov

Inflammation in the gut can also enhance the availability of oxidized products like this compound, which can be exploited by Salmonella to support its growth. tandfonline.com

Gene Regulation in Response to this compound Availability in Microbial Environments

The availability of this compound in microbial environments can influence gene regulation in bacteria, particularly concerning the expression of genes involved in this compound uptake and metabolism. nih.govnih.govdrbrighten.comnih.govfishersci.be

In Salmonella enterica serovar Typhimurium, the expression of the gudT gene, encoding a this compound permease, is upregulated in the presence of hydrogen gas, which is produced by gut commensal bacteria. nih.govnih.gov This transcriptional response to hydrogen facilitates the uptake and subsequent catabolism of this compound. nih.govnih.gov

Studies on the alternative D-glucarate degradation pathway in Acinetobacter baylyi ADP1 have included transcription and expression analyses of the genes involved in this compound metabolism, providing insights into the regulation of this pathway. nih.govresearchgate.net This research has helped identify the genes necessary for D-glucarate degradation in this organism. nih.govresearchgate.net The well-characterized E. coli gud/gar pathway involves a cluster of genes responsible for the import and enzymatic breakdown of this compound. researchgate.net Gene regulation in response to this compound ensures that the necessary enzymes and transporters are produced when this compound is available as a carbon source.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 5288393 |

| D-glucaric acid | 33037 |

| Calcium D-glucarate | 154911 |

| Calcium D-saccharate tetrahydrate | 16211545 |

| D-glucaro-1,4-lactone | 607 |

| 5-keto-4-deoxy-D-glucarate | 5288442 |

| Glucuronic acid | 10690 |

| Hydrogen | 784 |

Data Tables

Table 1: Effect of gudT Deletion on Salmonella Virulence in Mice

| Strain | This compound-Dependent Growth | Mean Time of Death (relative to WT) | Viable Salmonella in Liver/Spleen (4 days post-inoculation) |

| Wild-type (S. Typhimurium) | Yes | Baseline | Higher |

| gudT mutant | Deficient | ~2 days later | Significantly fewer |

Advanced Methodologies in Glucarate Research

Analytical Techniques for Glucarate and Metabolite Quantification

Accurate quantification of this compound and its metabolites is crucial for understanding their biological roles and pharmacokinetics. Various chromatographic and spectroscopic methods have been developed and applied for this purpose.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a widely used technique for the separation and quantification of this compound and its related compounds due to its versatility and sensitivity. mdpi.comresearchgate.netresearchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC)

This compound and many of its metabolites are highly polar compounds, making their retention and separation challenging using traditional reversed-phase HPLC. Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic mode specifically designed for the separation of polar compounds. princeton.eduresearchgate.netknauer.net HILIC utilizes polar stationary phases and mobile phases containing a high concentration of organic solvent (often acetonitrile) and a small amount of water or aqueous buffer. knauer.net This creates a water-rich layer on the stationary phase, and separation is based on the partitioning of analytes between the mobile phase and this aqueous layer, as well as hydrogen bonding and electrostatic interactions. knauer.net HILIC has been successfully applied for the analysis of glucaric acid and its lactone in various matrices, including biological samples and food products. researchgate.netresearchgate.netgoogle.com

UV, Evaporative Light Scattering Detection (ELSD), and Mass Spectrometry (MS) Coupling

HPLC systems are commonly coupled with various detectors to enable the detection and quantification of separated analytes.

UV Detection: Ultraviolet (UV) detection is frequently used for compounds that absorb UV light at a specific wavelength. While glucaric acid itself has limited UV activity, some of its metabolites or derivatives might possess chromophores that allow for UV detection. UV detection at 205 nm or 210 nm has been reported for this compound and related compounds in some HPLC methods. researchgate.netresearchgate.netgoogle.com

Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method that does not require the analyte to have a chromophore. It works by nebulizing the HPLC eluent, evaporating the mobile phase, and then scattering light off the remaining analyte particles. The amount of scattered light is proportional to the amount of analyte. ELSD is particularly useful for detecting non-chromophoric compounds like carbohydrates and organic acids, including this compound. google.com

Mass Spectrometry (MS) Coupling: Coupling HPLC with Mass Spectrometry (LC-MS) provides highly sensitive and selective detection, as well as structural information based on the mass-to-charge ratio of the analytes and their fragments. princeton.edunih.govuzh.ch LC-MS is a powerful tool for the identification and quantification of this compound and its metabolites, especially in complex biological matrices where sensitivity and specificity are critical. princeton.edunih.govuzh.ch Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar compounds like this compound. princeton.edunih.gov Tandem mass spectrometry (MS/MS), particularly using selected reaction monitoring (SRM), enhances specificity and sensitivity by monitoring specific fragmentation pathways of the target analytes. princeton.edu LC-ESI-MS analysis has been used to detect this compound in negative ionization mode at m/z 209.0303. nih.gov

Ion Chromatography for Glucaric Acid Analysis

Ion chromatography (IC) is an effective technique for the separation and analysis of ionic species, including organic acids like glucaric acid. waikato.ac.nznih.gov IC separates analytes based on their charge using an ion-exchange stationary phase and an ionic mobile phase. Suppressed conductivity detection is commonly used in IC for sensitive detection of ions. waikato.ac.nz High-performance anion-exchange chromatography (HPAEC) coupled with a suitable column and suppressed conductivity detection has been established for the precise determination of glucaric acid and other glucose-derived acids in complex samples. nih.gov This method has shown good linearity, recovery rates, and precision for the analysis of glucaric acid. nih.gov IC has also been used to analyze nitric acid oxidation mixtures of sugars, where it can detect various anionic species, including glucaric acid. waikato.ac.nz

Spectroscopic Methods for Structural Elucidation of this compound Metabolites

Spectroscopic methods play a vital role in determining the chemical structures of this compound metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information about molecules based on the magnetic properties of atomic nuclei, particularly 1H and 13C. nih.govresearchgate.netuab.eduuab.edu NMR is a powerful tool for unambiguously elucidating the molecular structures of metabolites, providing information at the atomic level. nih.govresearchgate.net While less sensitive than MS, NMR is invaluable for confirming the identity and structure of isolated this compound metabolites. researchgate.net Two-dimensional NMR techniques (e.g., COSY, TOCSY, HSQC, HMBC) are particularly useful for establishing connectivity and relative configuration within a molecule. nih.govuab.edu

Mass Spectrometry (MS): As mentioned earlier, MS provides information about the mass-to-charge ratio of the parent ion and its fragments. princeton.edunih.gov This fragmentation pattern can be used in conjunction with accurate mass measurements to determine the elemental composition and infer structural features of this compound metabolites. nih.govnih.gov LC-MS/MS is particularly useful for obtaining fragmentation data for structural elucidation. princeton.edunih.gov

Other Spectroscopic Methods: Other spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy can provide complementary information about the presence of specific functional groups and conjugated systems within this compound metabolites, aiding in structural elucidation. nih.gov

Computational and In Silico Approaches

Computational and in silico approaches are increasingly being used in this compound research to complement experimental studies and provide deeper insights into its biological activities and metabolic pathways.

Molecular Modeling and Docking: Computational methods can be used to model the three-dimensional structures of this compound and its interactions with enzymes and receptors. acs.org Protein-ligand docking simulations can help predict binding affinities and identify potential interaction sites, which can be useful in understanding the mechanisms of action of this compound and its derivatives. acs.org

Systems Biology Approaches: In silico molecular systems biology approaches can integrate data from various sources to develop computational models that simulate complex biological processes involving this compound. mdpi.comresearchgate.netnih.govresearchgate.net These models can help in understanding the effects of this compound on metabolic pathways, such as liver detoxification, and predict its impact on specific biomarkers. mdpi.comresearchgate.netnih.gov For example, computational analysis has been used to study the effect of D-glucaric acid on liver detoxification pathways, including ROS production, deconjugation, hepatocyte apoptosis, and β-glucuronidase synthesis. mdpi.comresearchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structures of this compound derivatives with their biological activities. These models can help in predicting the activity of novel compounds and guiding the design of new this compound-based molecules with desired properties.

In Silico Pathway Analysis: Computational tools can be used to analyze metabolic pathways involving this compound, identify potential enzymatic steps, and predict the metabolic fate of this compound in different organisms or conditions. acs.org

These computational approaches provide a powerful means to explore complex biological systems involving this compound and to generate hypotheses that can be further tested experimentally.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Glucaric Acid | 33037 |

| This compound | 5288393 |

| Calcium D-glucarate | 154911 |

| Glucaric acid 1,4-lactone | 439290 (2-dehydro-3-deoxy-d-glucaric acid, related) This CID is for a related compound, not the 1,4-lactone specifically. Further search would be needed for the exact 1,4-lactone CID. |

| Glucuronic acid | 10490 |

| Glucose | 5793 |

| Myo-inositol | 892 |

| Glucose-1-phosphate | 5836 |

| Glucose-6-phosphate | 5850 |

| Inositol-1-phosphate | 753 |

| Pyruvate (B1213749) | 1060 |

| Alpha-ketoglutarate | 78 |

Data Table Example (Based on search result google.com for illustrative purposes, showing typical data that might be presented in research):

| Sample Source | Analytical Method | Analyte | Concentration Range (mg/g) |

| Liuwei Dihuang Pills | HPLC-HILIC-UV/ELSD | Total this compound | 2.0 - 4.8 |

| Liuwei Dihuang Pills | UPLC-MS/MS | Glucaric acid 1,4-lactone | 4.0 - 6.5 |

Data Table Example (Based on search result nih.gov for illustrative purposes, showing analytical method performance data):

| Method | Analytes | LOD (mM) | LOQ (mM) | Repeatability | Precision | Accuracy |

| MM HILIC/WAX + RID | Glucaric acid, glucose-1-phosphate, glucose-6-phosphate, inositol-1-phosphate, myo-inositol, glucuronic acid | 1.5e-2 | 577 | Good | Good | Excellent |

Note: The LOD and LOQ values from the source nih.gov appear unusually high (mM range) for typical detection limits. This table is included as an example of how research findings might be presented in a data table format, directly reflecting the provided source information.

Molecular Docking and Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations for Enzyme Specificity

Understanding the precise interactions between this compound and enzymes is crucial for elucidating its metabolic fate and potential enzymatic transformations. Molecular docking and QM/MM calculations are powerful computational techniques used to investigate these interactions at an atomic level.

Molecular docking is often employed as a preliminary step to predict the binding modes and affinities of this compound with target enzymes. This method estimates the preferred orientation and position of this compound within the enzyme's active site. While useful for initial screening and identifying potential binding sites, molecular mechanics-based scoring functions used in docking may not accurately describe the electronic structures involved in the transition state of enzymatic reactions researchgate.net.

QM/MM calculations offer a more sophisticated approach by combining quantum mechanics (QM) for the chemically reactive region (including this compound and key active site residues) and molecular mechanics (MM) for the rest of the enzyme system. This hybrid method allows for a more accurate description of the electronic changes and bond rearrangements that occur during catalysis, providing deeper insights into enzyme-substrate specificity and reaction mechanisms researchgate.net.

Studies on D-glucarate dehydratase (GlucD), an enzyme involved in this compound metabolism, have utilized QM/MM calculations to explore its stereospecificity researchgate.netnih.govhud.ac.ukescholarship.orgnih.gov. These calculations suggest that both the substrate binding step and the chemical steps contribute to the enzyme's specificity researchgate.netnih.govhud.ac.uknih.gov. While identifying transition states can be computationally intensive, QM/MM computations on ground states or intermediates can capture aspects of specificity not accessible through simpler docking or molecular mechanics methods alone researchgate.netnih.govhud.ac.uknih.gov.

Computational approaches combining structure-based design with library-based screening have also been used to engineer enzyme specificity for reactions involving this compound precursors. For instance, this method was applied to engineer a glucose 6-oxidase enzyme for a proposed pathway to convert D-glucose into D-glucaric acid researchgate.net.

Molecular Systems Biology and Mathematical Modeling of this compound Pathways

Molecular systems biology and mathematical modeling provide frameworks to understand the complex interplay of molecules and reactions within biological systems involving this compound. These approaches move beyond individual enzyme interactions to analyze the behavior of entire metabolic pathways and their regulation.

Computational systems biology analysis has been applied to investigate the effects of D-glucaric acid (GA) and its salts on liver detoxification pathways nih.govresearchgate.netresearchgate.net. This in silico approach can reveal the positive effects of GA on mitigating liver detoxification through specific molecular pathways, including those related to ROS production, deconjugation, apoptosis of hepatocytes, and β-glucuronidase synthesis nih.govresearchgate.net. Mathematical models are constructed based on identified biochemical reactions and kinetic parameters to quantitatively predict the effects of GA on these mechanisms researchgate.netresearchgate.net.

Mathematical modeling is a long-standing tradition in the study of metabolic processes, including glucose metabolism, which is related to this compound pathways nih.govodu.edu. While a complete mathematical model encompassing all involved chemical reactions is not yet realistic, simplified models can provide valuable insights into the dynamics of these systems odu.edu. Constraint-based modeling, such as Flux Balance Analysis (FBA), is a classical framework used in microbial ecology and systems biology to model microbial metabolism and predict metabolite flows through a metabolic network esaim-proc.orgoup.com. This approach can be applied to understand and optimize microbial production of glucaric acid mit.eduunibo.it.

Engineered biosynthetic pathways for glucaric acid production in microorganisms like Escherichia coli have been analyzed using metabolic engineering strategies, which can involve computational tools for pathway design and optimization mit.eduasm.orgillinois.edu. These strategies aim to improve the efficiency of the pathway by optimizing enzyme activity and balancing metabolic flux distribution mit.eduillinois.edu.

Predictive Modeling of this compound Interactions with Cellular Components

Predictive modeling extends the insights gained from molecular interactions and pathway analysis to forecast the broader effects of this compound within a cellular environment. This involves developing models that can anticipate how this compound or its metabolites might interact with various cellular components and influence cellular processes.

Computational systems biology platforms can be used to create predictive and quantitative models of biological systems, including those involving this compound researchgate.net. These models integrate information about molecular interactions and pathways to simulate cellular responses. For example, computational analysis has been used to predict the effects of D-glucaric acid on biomarkers related to liver toxicity pathways researchgate.netresearchgate.net.

Predictive modeling is also relevant in the context of synthetic biology and metabolic engineering aimed at producing glucaric acid. Models can help predict the outcome of genetic modifications and pathway engineering strategies on cellular metabolism and the yield of the desired product mit.eduillinois.edu. While developing fully predictive models for complex biological systems remains challenging, particularly due to the intricate interactions between cellular components, computational approaches are continuously evolving to improve prediction accuracy mit.edu.

Furthermore, predictive modeling techniques, including those utilizing artificial intelligence (AI) and machine learning, are being applied to predict the activity and function of biological elements, such as enzymes involved in this compound metabolism or biosensors designed to detect this compound researchgate.netmdpi.com. These methods leverage large datasets to build models that can forecast the behavior of engineered biological systems mdpi.com.

Data tables summarizing findings from these advanced methodologies, such as predicted binding energies from docking, energy barriers from QM/MM calculations, or predicted flux distributions from metabolic models, are essential for presenting detailed research findings. However, specific numerical data tables were not consistently available across the search results for direct inclusion here, beyond the qualitative findings described.

Microbial Engineering for Glucaric Acid Production

Microbial cell factories, particularly Escherichia coli and Saccharomyces cerevisiae, have been extensively engineered to produce glucaric acid through the introduction and optimization of heterologous biosynthetic pathways asm.orgmdpi.comnih.govrroij.comresearchgate.netnih.govresearchgate.netnih.govnih.gov.

Engineered Pathways in Escherichia coli and Saccharomyces cerevisiae

A common synthetic pathway for glucaric acid production from glucose in E. coli involves the co-expression of three heterologous enzymes: myo-inositol-1-phosphate synthase (Ino1) from Saccharomyces cerevisiae, myo-inositol oxygenase (MIOX) from a mammalian source (e.g., mouse), and uronate dehydrogenase (Udh) from a bacterium (e.g., Pseudomonas syringae) asm.orgmdpi.comnih.govrroij.comnih.govresearchgate.netnih.gov. This pathway converts glucose-6-phosphate to myo-inositol-1-phosphate via Ino1, followed by dephosphorylation to myo-inositol. MIOX then oxidizes myo-inositol to glucuronic acid, and finally, Udh oxidizes glucuronic acid to glucaric acid nih.govresearchgate.netnih.gov.

In Saccharomyces cerevisiae, similar pathways have been constructed by integrating genes encoding key enzymes like MIOX and Udh asm.orgnih.govresearchgate.netnih.gov. Yeast cells are considered potentially better producers than E. coli due to their ability to synthesize myo-inositol endogenously and absorb extracellular myo-inositol using specific transporters asm.orgnih.gov.

The initial construction of this pathway in E. coli yielded 1.13 g/L glucaric acid from glucose asm.orgnih.gov. In engineered S. cerevisiae strains, titers of 1.6 g/L from glucose supplemented with myo-inositol and 6 g/L from myo-inositol alone have been reported nih.govrroij.comnih.gov. Further engineering in S. cerevisiae, including integrating Arabidopsis thaliana MIOX4 and P. syringae Udh genes into delta sequence sites, led to a strain producing 6 g/L glucaric acid nih.govnih.gov. Optimization through metabolic engineering strategies resulted in a final strain achieving 15.6 g/L glucaric acid in fed-batch fermentation asm.orgresearchgate.netresearchgate.netasm.org.

Optimization of Substrate Utilization (Glucose, myo-Inositol, Sucrose (B13894), Hemicellulose)

Efficient utilization of various substrates is crucial for economically viable glucaric acid production. Glucose is a primary feedstock, serving as the starting point for the engineered pathways in both E. coli and S. cerevisiae asm.orgnih.govnih.govresearchgate.net. Myo-inositol is a key intermediate and can also be supplied exogenously to enhance production, especially when its endogenous synthesis is rate-limiting nih.govrroij.commit.edunih.govnih.gov. Studies have shown that myo-inositol availability can be a rate-limiting factor in glucaric acid synthesis nih.gov.

Sucrose has also been explored as a substrate. A glucaric acid synthesis pathway starting from sucrose was constructed in E. coli by expressing enzymes for sucrose uptake and metabolism (sucrose permease, invertase, and d-fructokinase) in addition to the core glucaric acid pathway enzymes mdpi.comnih.gov. This approach yielded 1.42 g/L glucaric acid from sucrose mdpi.com.

Furthermore, researchers are investigating the use of more complex and abundant biomass-derived substrates like hemicellulose. In vitro multienzyme systems have been developed to produce glucaric acid from hemicellulose and hardwood xylan (B1165943) asm.orgresearchgate.netresearchgate.netasm.org.

Strategies for Enhancing Glucaric Acid Yields and Titers

Various strategies have been employed to improve glucaric acid yields and titers in microbial cell factories. Addressing the limitations of key enzymes, particularly MIOX, which is often rate-limiting due to low activity and stability, is critical asm.orgresearchgate.netmdpi.comnih.govresearchgate.netresearchgate.netrroij.commit.edunih.govpnas.orgmit.edu.

One approach involves protein engineering of MIOX to enhance its activity and stability mit.edunih.govmit.edu. Fusion proteins, such as fusing MIOX with Udh, have been designed to improve enzyme activity and glucaric acid production asm.orgresearchgate.net. Integrating genes into high-copy-number sites in the genome, like the delta sequences in S. cerevisiae, can increase enzyme expression levels and product titers nih.govnih.govnih.gov.

Metabolic engineering strategies focus on optimizing the metabolic flux towards glucaric acid production. This includes regulating the supply of precursors like myo-inositol through the overexpression of genes involved in its synthesis (e.g., INM1, ITR1) and the downregulation of competing pathways (e.g., ZWF1, PGI) asm.orgresearchgate.netresearchgate.netmit.edunih.govmit.edu. Dynamic regulation strategies have also been implemented to modulate enzyme expression over the course of fermentation, redirecting carbon flux from central metabolism towards glucaric acid production pnas.orgucsb.edu.

Protein scaffolding techniques have been used to colocalize pathway enzymes, increasing their effective concentration and improving pathway throughput mit.eduresearchgate.net. For instance, scaffolding Ino1 and MIOX has shown significant improvements in glucaric acid titers researchgate.net. The use of tags like SUMO (small ubiquitin-related modifier) has been explored to enhance the solubility and stability of MIOX mit.edunih.gov.

Optimization of fermentation conditions, including fed-batch strategies and medium composition, is also crucial for achieving high titers asm.orgresearchgate.netnih.govresearchgate.netresearchgate.netnih.gov. Fed-batch fermentation in a 5-L bioreactor with an engineered S. cerevisiae strain achieved a glucaric acid titer of 15.6 g/L asm.orgresearchgate.netasm.org.

Here is a summary of some reported glucaric acid production titers in engineered microorganisms:

| Microorganism | Substrate(s) | Titer (g/L) | Reference |

| Escherichia coli | Glucose | 1.13 | asm.orgnih.gov |

| Escherichia coli | Glucose and glycerol | 5.35 | asm.org |

| Escherichia coli | myo-Inositol | 4.36 (shake flask) | nih.gov |

| Escherichia coli | myo-Inositol | 5.52 (5-L bioreactor) | nih.gov |

| Escherichia coli | Sucrose | 1.42 | mdpi.com |

| Escherichia coli K-12 | Glucose | ~2 | pnas.orgucsb.edu |

| Saccharomyces cerevisiae | Glucose + myo-Inositol | 1.6 | rroij.com |

| Saccharomyces cerevisiae | myo-Inositol | 6 | nih.govnih.gov |

| Saccharomyces cerevisiae | Glucose + myo-Inositol | 4.85 | nih.govnih.gov |

| Saccharomyces cerevisiae | Glucose | 15.6 (5-L bioreactor, fed-batch) | asm.orgresearchgate.netasm.org |

Cell-Free Enzymatic Systems for Glucaric Acid Synthesis

Cell-free enzymatic systems offer an alternative approach to glucaric acid synthesis, providing advantages such as greater control over reaction conditions, avoidance of cellular toxicity, and the ability to use enzymes from different organisms without genetic modification of a host cell mq.edu.aufrontiersin.orgscispace.commq.edu.au. These systems typically involve multi-enzyme cascades that convert a substrate to glucaric acid in vitro asm.orgresearchgate.netresearchgate.netmq.edu.aunih.govfrontiersin.orgacs.org.

Multi-enzyme Cascades and Cofactor Regeneration Systems

Cell-free glucaric acid synthesis relies on assembling a cascade of enzymes that catalyze the sequential conversion of a substrate through the pathway intermediates. For example, a cell-free system for glucaric acid production from sucrose utilized seven enzymes: sucrose phosphorylase (SP), phosphoglucomutase (PGM), myo-inositol-1-phosphate synthase (MIPS), myo-inositol monophosphatase (IMPase), MIOX, Udh, and NADH oxidase (NOX) asm.orgresearchgate.netresearchgate.netnih.govfrontiersin.org. This cascade converted sucrose to glucaric acid, with NOX included for cofactor regeneration nih.govfrontiersin.org.

Cofactor regeneration is a critical aspect of multi-enzyme cascades, as many enzymatic reactions require cofactors like NAD(P)H frontiersin.orgscispace.comresearchgate.netcsic.esmdpi.com. Integrating auxiliary enzymes that regenerate the spent cofactor using an inexpensive co-substrate helps to reduce the dependency on and cost of external cofactors frontiersin.orgscispace.com.

Cell-free systems have demonstrated the ability to produce glucaric acid from various substrates, including sucrose and glucose-1-phosphate asm.orgresearchgate.netresearchgate.netfrontiersin.org. A system using sucrose achieved a glucaric acid yield of 0.7 g/g sucrose, with a final concentration of 7.3 g/L nih.govfrontiersin.org. Another system starting from glucose-1-phosphate produced 14.1 mM glucaric acid using free enzymes frontiersin.org.

Immobilized Enzyme Systems for this compound Production

Immobilizing enzymes onto solid supports offers several benefits for cell-free systems, including improved enzyme stability, reusability, and easier separation from the reaction products mq.edu.aufrontiersin.orgmq.edu.aumdpi.comnih.govsavemyexams.comnih.govrnlkwc.ac.in. Immobilized enzyme systems can be implemented in continuous flow reactors, enhancing process efficiency savemyexams.comnih.gov.

An immobilized multienzyme system for glucaric acid production from glucose-1-phosphate achieved a titer of 1.7 g/L asm.orgresearchgate.netresearchgate.net. Another study reported a titer of 8.1 mM using immobilized enzymes in a two-pot reaction system with cofactor regeneration frontiersin.org. Researchers have explored immobilizing enzymes onto materials like zeolite, a low-cost silica-based material, for cell-free glucaric acid production mq.edu.au.

While enzyme immobilization offers advantages, challenges include potential loss of enzyme activity during the immobilization process and the need for specialized equipment savemyexams.comrnlkwc.ac.in. However, ongoing research aims to develop more efficient and stable immobilized enzyme systems for industrial-scale this compound production.

Dynamic Metabolic Engineering and Bioreactor Optimization

Dynamic metabolic engineering aims to rebalance (B12800153) cellular metabolic networks that can become unbalanced during the industrial-scale production of desirable products by microorganisms. nih.gov This approach is particularly advantageous for complex pathways that may interfere with host metabolism, involve branchpoints with promiscuous enzymes, or synthesize toxic intermediates or products. nih.gov Instead of static genetic modifications, dynamic strategies allow for control over when certain genes are expressed, enabling phases for biomass growth before switching to production or accumulating intermediates to drive specific reactions. nih.gov

Quorum Sensing-Based Control Systems for Metabolic Flux Redirection

Quorum sensing (QS) is a bacterial communication system that controls cell-density dependent processes and has been applied in synthetic biology for inducing recombinant proteins and controlling cell populations. nih.gov In the context of this compound production, a pathway-independent quorum sensing system has been utilized to dynamically downregulate glycolytic flux. pnas.orgpnas.orgnih.govpnas.org This redirection of carbon flux from glycolysis towards the heterologous this compound production pathway effectively switches cells from a "growth" mode to a "production" mode. pnas.orgpnas.orgpnas.org The Esa QS system from Pantoea stewartii has been used to create circuits in Escherichia coli that can autonomously switch off gene expression at specific times and cell densities. nih.govmit.edu By modulating the expression of the AHL synthase, the production rate of the quorum sensing molecule AHL can be varied, allowing for control over the switching time. mit.edu This approach has demonstrated significant increases in this compound titers. nih.govmit.edu

Layered Dynamic Regulation Strategies

While single dynamic regulation strategies have been employed, layering multiple orthogonal and tunable dynamic regulation strategies can further enhance the production of D-glucaric acid. pnas.orgpnas.orgpnas.orgnih.gov One such layered approach combines a pathway-independent quorum sensing system with a pathway-dependent biosensor. pnas.orgpnas.orgpnas.orgnih.govnih.gov The quorum sensing system dynamically downregulates glycolysis to redirect carbon flux towards this compound production. pnas.orgpnas.orgpnas.orgnih.govnih.gov Simultaneously, a biosensor responsive to myo-inositol (MI), an intermediate in the this compound pathway, is used to induce the expression of a downstream enzyme (Miox) as MI accumulates. pnas.orgpnas.orgmit.edupnas.orgnih.govnih.gov This layered strategy has shown a significant increase in glucaric acid titer compared to using either strategy in isolation. pnas.orgpnas.orgpnas.orgnih.gov Studies have reported that this dual-regulation approach resulted in glucaric acid titers of nearly 2 g/L in Escherichia coli K-12 strains, representing the highest titers reported in these strains at the time. pnas.orgpnas.orgmit.edupnas.orgmit.edunih.gov

Bioreactor optimization also plays a role in improving this compound production, with factors such as aeration, feeding strategies (e.g., glucose/myo-inositol feeding), media composition, and induction conditions being important considerations for achieving higher titers and lower production costs. mit.edunih.gov Fed-batch fermentation in bioreactors has demonstrated increased glucaric acid titers compared to shake flask cultures. nih.govmdpi.com

This compound Derivatives in Molecular Imaging

This compound-based molecular imaging probes have been developed and investigated for their potential in medical imaging, particularly for detecting necrotic tissues and certain tumors. researchgate.netresearchgate.netresearchgate.net

Radiotracer Development: [99mTc]this compound and [18F]this compound

Two prominent this compound-based radiotracers are [99mTc]this compound and [18F]this compound (also referred to as 18F-FGA). researchgate.netresearchgate.netresearchgate.netnih.gov [99mTc]this compound has been extensively studied as a SPECT imaging agent, particularly for the early detection of myocardial infarction and evaluating tissue viability. snmjournals.orgresearchgate.netresearchgate.netnih.govnih.gov [18F]this compound is a more recently developed alternative for PET imaging, offering potential advantages over [99mTc]this compound. researchgate.netresearchgate.netresearchgate.netresearchgate.net Both radiotracers have demonstrated infarct/necrosis-avid properties, meaning they accumulate in damaged or dead tissue. researchgate.netresearchgate.netresearchgate.net

Mechanisms of Tracer Localization in Necrotic Tissues (e.g., Histone Binding)

The mechanism by which [99mTc]this compound localizes in acute necrotic tissues is largely attributed to its binding to positively charged histones. researchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netjcancer.orgresearchgate.netresearchgate.net In irreversibly damaged cells, the disruption of cell and nuclear membranes exposes these histones, allowing the negatively charged [99mTc]this compound to bind to them electrostatically. researchgate.netresearchgate.netresearchgate.netnih.govnih.govresearchgate.netjcancer.orgresearchgate.netresearchgate.net This binding to exposed histones in the nucleus of damaged myocytes is considered a key factor in the avidity of [99mTc]this compound for necrotic myocardium. researchgate.netresearchgate.net While histone binding is a proposed mechanism, some research indicates that the molecular basis of this compound uptake in infarct remains under investigation, and there is not a complete consensus on the exact mechanism or molecular target in necrotic cells. nih.gov Another study suggests that fibronectin, which accumulates in injured cardiac tissue, might be a likely target of this compound analogs in necrotic myocardial cells. nih.gov

Mechanisms of Tumor-Seeking Properties (e.g., Glucose Transporter 5 Expression)

In addition to its avidity for necrotic tissue, [99mTc]this compound has also shown tumor-seeking properties. researchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net The mechanism behind this tumor localization is closely related to the expression of glucose transporter 5 (GLUT5). researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.govnih.gov GLUT5 is a facilitated fructose (B13574) transporter, and studies suggest that [99mTc]this compound uptake in certain tumor cells is mediated by this transporter. researchgate.netresearchgate.netnih.govnih.gov High levels of GLUT5 expression have been observed in various cancers, including breast cancer and non-small cell lung cancer (NSCLC). researchgate.netnih.govnih.govnih.gov In vitro cellular binding assays have indicated that [99mTc]this compound uptake is dependent on GLUT5 transporter. researchgate.netnih.govnih.gov Competition assays with fructose have shown a decrease in [99mTc]this compound uptake, further supporting the role of GLUT5 in its transport into tumor cells. researchgate.netnih.govnih.gov Therefore, [99mTc]this compound may serve as a SPECT molecular probe for the noninvasive detection of certain tumors that express high levels of the GLUT5 transporter. researchgate.netnih.gov

| Compound Name | PubChem CID |

|---|---|

| This compound | 5288393 nih.gov |

| [99mTc]this compound | 129651638 nih.gov |

| [18F]this compound | Not available |

| Histone | 16200606 nih.gov, 127021050 nih.gov, 312 disprot.org, 485 (General Histone/Histone H3 fragments) |

| Glucose Transporter 5 | Not available |

| Glucaric Acid | 33037 nih.govlipidmaps.org |

| myo-inositol | 892 nih.gov |

| myo-inositol oxygenase | Not available |

| uronate dehydrogenase | Not available |

| Fibronectin | 140705728 |

This compound: Biotechnological Production and Molecular Imaging Applications

This compound, a six-carbon dicarboxylic acid, is a ubiquitous compound found in nature and a product of mammalian metabolism. nih.govwikipedia.orgsnmjournals.orgresearchgate.netresearchgate.net Its significance extends beyond its natural occurrence, with growing interest in its applications within biotechnology and as a key component in molecular imaging probes. researchgate.netresearchgate.netresearchgate.net

Biotechnological Applications and Synthetic Biology of Glucarate

Dynamic Metabolic Engineering and Bioreactor Optimization